4-(Dimethoxymethyl)pyridine-3-carbaldehyde
Description
Properties
CAS No. |
1300034-66-5 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-(dimethoxymethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO3/c1-12-9(13-2)8-3-4-10-5-7(8)6-11/h3-6,9H,1-2H3 |
InChI Key |
UXRLLXIRZINAGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=NC=C1)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with dimethoxymethane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product is obtained in good yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 4-(Dimethoxymethyl)pyridine-3-carboxylic acid.
Reduction: 4-(Dimethoxymethyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethoxymethyl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)pyridine-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets and pathways, leading to different biological effects. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, thereby influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde
- Structure : 3-carbaldehyde, 2-chloro, 5-trifluoromethyl substituents.
- Key Differences : The trifluoromethyl (CF₃) and chloro groups are electron-withdrawing, increasing the electrophilicity of the aldehyde compared to the dimethoxymethyl group in the target compound. This enhances reactivity in nucleophilic additions or condensations.
- Applications : Such electron-deficient aldehydes are often used in agrochemicals or pharmaceuticals due to their ability to form stable adducts .
N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide
- Structure : 4-dimethoxymethyl, 5-fluoro, 3-iodo, and 2-pivalamide groups.
- Key Differences: The bulky pivalamide and halogen substituents (F, I) increase molecular weight (396.20 g/mol) and hydrophobicity.
- Applications : High catalog prices (e.g., $500/1 g) indicate specialized use, possibly in medicinal chemistry or as a synthetic intermediate.
2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
- Structure: Dimethoxymethyl at position 3, chloro at position 2, and methanol at position 4.
- Key Differences: Replacement of the aldehyde with a methanol group reduces electrophilicity, favoring hydrogen bonding or oxidation reactions. The chloro substituent may enhance lipophilicity .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-(Dimethoxymethyl)pyridine-3-carbaldehyde is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various biochemical interactions and therapeutic applications. Understanding its biological activity is crucial for exploring its potential in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure consists of a pyridine ring with a dimethoxymethyl group and an aldehyde functional group, which are pivotal for its reactivity and biological interactions.
Enzyme Inhibition
Recent studies have highlighted the role of this compound as a biochemical probe in enzyme-catalyzed reactions. It has been utilized in the investigation of various enzymatic pathways, particularly those involving C1s inhibitors. The compound's inhibitory activity against specific enzymes has been quantified, with IC50 values indicating its potency in modulating enzymatic functions .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. Research indicates that derivatives of pyridine, including this compound, exhibit significant activity against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anti-inflammatory Properties
In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Compounds within this class have shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyridine ring enhance anti-inflammatory activity .
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Reference |
|---|---|---|---|
| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
Case Studies
A series of case studies have been conducted to evaluate the biological activity of this compound in various models:
- Enzymatic Assays : Evaluated the inhibition of C1s in vitro, demonstrating significant enzyme modulation.
- Microbial Testing : Assessed the efficacy against clinical isolates of bacteria, showing promising results for potential therapeutic applications.
- Inflammation Models : Investigated using animal models to assess the anti-inflammatory effects compared to standard NSAIDs.
Q & A
Q. Basic
- NMR : H NMR identifies the aldehyde proton (δ 9.8–10.2 ppm) and dimethoxymethyl protons (δ 3.3–3.5 ppm). C NMR confirms the aldehyde carbon (δ ~190 ppm) and methoxy carbons (δ ~55 ppm) .
- FTIR : Strong C=O stretch (~1700 cm) for the aldehyde and C-O-C stretches (~1100 cm) for dimethoxymethyl .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (calc. 195.20 g/mol) and fragmentation patterns .
What computational methods are suitable for modeling the electronic effects of the dimethoxymethyl group on the aldehyde's reactivity?
Advanced
Density Functional Theory (DFT) using B3LYP/6-31G(d) basis sets models electron distribution. The dimethoxymethyl group donates electron density via resonance, stabilizing the aldehyde's electrophilic carbon. Molecular electrostatic potential (MEP) maps predict nucleophilic attack sites, aiding in understanding condensation or nucleophilic addition pathways . Software like Gaussian or ORCA facilitates these analyses.
What are the typical reaction pathways involving the aldehyde group, and how do conditions influence product formation?
Basic
The aldehyde undergoes:
- Nucleophilic Addition : With amines (e.g., hydrazines) to form hydrazones, useful in heterocyclic synthesis .
- Condensation : With active methylene compounds (e.g., malononitrile) under basic conditions to form α,β-unsaturated derivatives .
- Oxidation/Reduction : Controlled oxidation (e.g., with PCC) yields carboxylic acids, while NaBH reduces the aldehyde to a primary alcohol.
How can crystallographic data resolve structural ambiguities in derivatives, particularly regarding steric effects?
Advanced
Single-crystal X-ray diffraction (SHELX/ORTEP) determines bond lengths, angles, and intermolecular interactions. For example, steric hindrance from the dimethoxymethyl group can tilt the pyridine ring, altering packing motifs. Twinning or disorder in crystals is resolved using SHELXL's TWIN/BASF commands. High-resolution data (<1.0 Å) clarifies electron density for substituents like trimethylsilylethynyl .
What are the solubility and bioavailability implications of the dimethoxymethyl group, and how can these be optimized?
Basic
The dimethoxymethyl group enhances lipophilicity, reducing aqueous solubility. Strategies include:
- Pro-drug Design : Introducing polar groups (e.g., phosphate esters) for in vivo hydrolysis .
- Co-solvents : Using DMSO-water mixtures (≤10% DMSO) for in vitro assays .
LogP calculations (e.g., via ChemDraw) predict partitioning behavior.
How can side reactions like aldehyde oxidation or dimerization be mitigated in multi-step syntheses?
Q. Advanced
- Inert Atmosphere : Conduct reactions under N/Ar to prevent aldehyde oxidation to carboxylic acids.
- Low Temperatures : Maintain ≤0°C during nucleophilic additions to slow dimerization.
- Stabilizing Agents : Add molecular sieves to sequester water in condensation reactions .
- Monitoring : Use TLC or in situ IR to detect intermediates and adjust conditions promptly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
